molecular formula C23H33NO6 B1254186 Aranorosin

Aranorosin

Cat. No.: B1254186
M. Wt: 419.5 g/mol
InChI Key: JHTWWPWUODMKEO-BPILEAOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2E,4E,6R)-N-[(1S,2’R,3R,3’S,5S,7R)-2’-hydroxy-6-oxospiro[4,8-dioxatricyclo[51003,5]octane-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide is a complex organic molecule with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the formation of the spirocyclic core. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a Diels-Alder reaction followed by a ring-closing metathesis.

    Functional group modifications: Introduction of the hydroxy and oxo groups can be done through selective oxidation and reduction reactions.

    Amide bond formation: The final step involves coupling the spirocyclic intermediate with the appropriate dodeca-2,4-dienamide using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC or Dess-Martin periodinane.

    Reduction: The oxo group can be reduced to a hydroxy group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, alcohols, and thiols

Major Products

    Oxidation: Ketones

    Reduction: Alcohols

    Substitution: Various substituted amides

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in structural biology studies.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure and functional groups make it a promising candidate for targeting specific biological pathways.

Industry

In the material science industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart rigidity and stability to polymers and other materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with proteins, while the spirocyclic core can provide a rigid scaffold for binding. This allows the compound to modulate the activity of enzymes and other proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: These compounds share the spirocyclic core structure and have similar rigidity and stability.

    Amides: Compounds with amide functional groups can undergo similar chemical reactions and have comparable biological activities.

Uniqueness

What sets this compound apart is its combination of a spirocyclic core with hydroxy, oxo, and amide functional groups

Properties

Molecular Formula

C23H33NO6

Molecular Weight

419.5 g/mol

IUPAC Name

(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide

InChI

InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1

InChI Key

JHTWWPWUODMKEO-BPILEAOSSA-N

Isomeric SMILES

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)O[C@H]1O

Canonical SMILES

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O

Synonyms

aranorosin

Origin of Product

United States

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